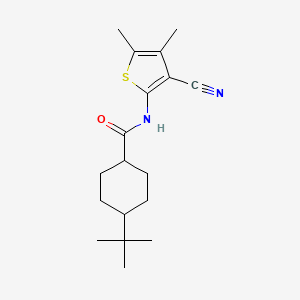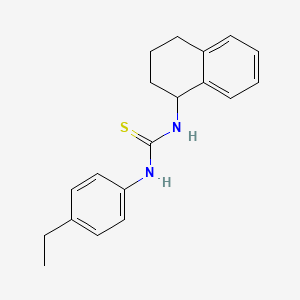![molecular formula C15H18ClN3O B4279260 2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4279260.png)
2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders.
3. Elucidation of the compound's mechanism of action at the molecular level.
4. Development of more potent analogs of the compound with improved pharmacological properties.
5. Investigation of the compound's potential as a diagnostic tool for various diseases.
Conclusion:
2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a promising compound that has shown potential as a therapeutic agent for various diseases. Its well-established synthesis method, high purity, and stability make it an attractive candidate for further research. Future studies on this compound could lead to the development of new treatments for a wide range of diseases.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10-14(11(2)19(3)18-10)9-17-15(20)8-12-4-6-13(16)7-5-12/h4-7H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSWZHZXGAZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4279194.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4279200.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4279205.png)
![1-(2,6-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4279217.png)

![2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4279239.png)

![2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B4279262.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4279280.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4279289.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4279295.png)
![2,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4279300.png)